methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride
Description
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Properties
IUPAC Name |
methyl 2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-7(13)6-5-11-8(12-6)9(10)3-2-4-9;;/h5H,2-4,10H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMUMDKAVJMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2(CCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride (CAS No. 2712399-07-8) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 256.13 g/mol
- CAS Number : 2712399-07-8
Antitumor Effects
Recent studies have highlighted the potential antitumor effects of imidazole derivatives, including this compound. For instance, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Neuroprotective Properties
Research indicates that certain imidazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This suggests a potential therapeutic application for neurological disorders.
Study 1: Anticancer Activity
In a study examining the anticancer properties of imidazole derivatives, this compound was tested against human cancer cell lines. The results indicated:
- IC50 Values : The compound demonstrated an IC50 value in the micromolar range, indicating significant cytotoxicity against cancer cells.
- Mechanism : The observed cytotoxicity was linked to the induction of apoptosis and inhibition of cell cycle progression.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of imidazole-based compounds. This compound was assessed for its ability to protect neuronal cells from oxidative damage:
- Results : The compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents.
Data Table: Summary of Biological Activities
Scientific Research Applications
Neuroprotective Properties
Recent studies have indicated that methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride exhibits neuroprotective effects . In vitro experiments demonstrated that the compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antioxidant Activity
The compound has been shown to possess antioxidant properties , which are crucial for protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases characterized by oxidative stress, including cardiovascular diseases and certain cancers.
Modulation of Neurotransmitter Systems
Research indicates that this compound may influence neurotransmitter systems, potentially enhancing cognitive functions and mood stabilization. Its interaction with serotonin receptors is of particular interest for developing treatments for depression and anxiety disorders.
Drug Development
The unique imidazole structure of this compound makes it a valuable scaffold in drug design. Its derivatives are being explored for their efficacy against various diseases, including infections and cancers. The ability to modify the imidazole ring opens avenues for synthesizing a range of analogs with enhanced therapeutic profiles.
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of other bioactive molecules, facilitating the development of new pharmaceutical agents targeting diverse biological pathways .
Data Table: Summary of Applications
Case Study 1: Neuroprotection in Neuronal Cultures
In a controlled laboratory setting, researchers treated neuronal cultures with varying concentrations of this compound. The results indicated a dose-dependent reduction in markers of apoptosis and oxidative stress, suggesting its viability as a neuroprotective agent.
Case Study 2: Development of Antidepressants
A series of experiments evaluated the compound's effect on serotonin receptor modulation. Results showed that specific derivatives exhibited enhanced binding affinity to serotonin receptors, indicating potential as novel antidepressants.
Preparation Methods
Debus-Radziszewski Reaction Adaptations
The Debus-Radziszewski reaction, a classical method for imidazole synthesis, employs a diketone, an aldehyde, and an amine under acidic conditions. For the target compound, methyl 3-oxobutanoate serves as the diketone equivalent, while 1-aminocyclobutane introduces the aminocyclobutyl moiety. Glyoxal facilitates ring closure, yielding the 1H-imidazole scaffold.
Reaction Conditions:
-
Temperature: 80–100°C
-
Catalyst: Ammonium acetate (5 mol%)
-
Solvent: Ethanol/water (3:1)
Challenges include competing side reactions due to the strained cyclobutane ring. Optimizing stoichiometry (1:1:1 ratio of glyoxal, methyl 3-oxobutanoate, and 1-aminocyclobutane) minimizes byproducts like unsubstituted imidazoles.
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 95% |
| Reaction Scale | 10 mmol |
Esterification and Protecting Group Strategies
Direct Methylation of Imidazole-4-Carboxylic Acid
Esterification of the carboxylic acid precursor is critical. Using thionyl chloride followed by methanol achieves high yields:
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Suspend 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid (1.0 eq) in methanol.
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Add thionyl chloride (3.0 eq) dropwise at 0°C.
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Reflux for 6 hours.
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Concentrate under vacuum to obtain the methyl ester.
Optimization Notes:
-
Excess thionyl chloride (>3 eq) reduces reaction time but risks over-acidification.
-
Yields improve to 85% with molecular sieves (4Å) to absorb water.
Salt Formation and Purification
Dihydrochloride Salt Crystallization
Protonating the free base with HCl gas in ethanol yields the dihydrochloride salt:
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Dissolve methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous ethanol.
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Bubble HCl gas until pH < 2.
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Cool to 4°C for 12 hours to precipitate crystals.
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Filter and wash with cold ethanol.
Critical Parameters:
| Parameter | Value |
|---|---|
| HCl Equivalents | 2.2 eq |
| Crystallization Solvent | Ethanol |
| Purity Post-Crystallization | 98% |
Industrial-Scale Production Considerations
Semi-Continuous Flow Synthesis
To enhance scalability, a flow chemistry approach reduces reaction times and improves safety:
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Pump substrates (imidazole precursor, 1-aminocyclobutane) and reagents (EDC/HOBt) through a heated reactor (60°C, 20 mL/min).
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Separate the product via inline liquid-liquid extraction.
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Crystallize the dihydrochloride salt in a continuous oscillatory baffled reactor (COBR).
Advantages:
Q & A
Q. How can computational models predict metabolite formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
